molecular formula C18H18N4O3 B2614371 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797224-89-5

2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2614371
CAS No.: 1797224-89-5
M. Wt: 338.367
InChI Key: DQZWDSDVPNCEFP-UHFFFAOYSA-N
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Description

This compound is known for its versatility in various fields, including drug discovery, organic synthesis, and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-Methoxynicotinic Acid: This can be achieved through the methylation of nicotinic acid using methanol and a suitable catalyst.

    Formation of 2-Methoxynicotinoyl Chloride: The acid is then converted to its acyl chloride derivative using thionyl chloride.

    Coupling with Piperidine: The acyl chloride is reacted with piperidine to form 1-(2-Methoxynicotinoyl)piperidine.

    Nitrile Formation: The final step involves the reaction of the piperidine derivative with 2-chloronicotinonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it may interact with specific biological targets, making it a candidate for further drug development.

Medicine

In medicine, preliminary research suggests that this compound could be developed into therapeutic agents for treating various diseases. Its ability to modulate biological pathways is of particular interest.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-Hydroxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)benzonitrile
  • 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)pyridinonitrile

Uniqueness

Compared to similar compounds, 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-17-15(5-3-9-21-17)18(23)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWDSDVPNCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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